molecular formula C10H4Cl4O B15211120 Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- CAS No. 129958-47-0

Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)-

Cat. No.: B15211120
CAS No.: 129958-47-0
M. Wt: 281.9 g/mol
InChI Key: UFNDBKHPWLFHEI-UHFFFAOYSA-N
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Description

Chemical Identity: This compound (CAS 129958-47-0, molecular formula C₁₀H₄Cl₄O) is a chlorinated furan derivative characterized by a tetrachlorocyclopentadienylidene group attached to the furan ring via a methylene bridge. Synonyms include 1,2,3,4-Tetrachloro-6-furylfulvene and 2-[(Perchlorocyclopenta-2,4-dien-1-ylidene)methyl]furan .

Properties

CAS No.

129958-47-0

Molecular Formula

C10H4Cl4O

Molecular Weight

281.9 g/mol

IUPAC Name

2-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]furan

InChI

InChI=1S/C10H4Cl4O/c11-7-6(4-5-2-1-3-15-5)8(12)10(14)9(7)13/h1-4H

InChI Key

UFNDBKHPWLFHEI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- typically involves the reaction of furan derivatives with tetrachlorocyclopentadiene. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Chemical Reactions Analysis

Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- involves its interaction with cellular components. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the furan ring, which allows it to intercalate between DNA base pairs. Additionally, the tetrachlorocyclopentadienylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and properties are influenced by its unique substitution pattern. Comparisons with related compounds reveal critical trends:

Compound Name Molecular Formula Key Substituents Key Properties Toxicity Data (LD₅₀)
Target Compound: 2-((2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)methyl)furan C₁₀H₄Cl₄O Tetrachlorocyclopentadienylidene methyl XLogP3 = 4; High stability due to chlorine density 50 mg/kg (mice, oral)
1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5-(tetrachlorocyclopentadienylidene) C₁₀Cl₈ Octachlorinated cyclopentadiene dimer Higher molecular weight (629.6 g/mol); Enhanced halogenated aromaticity Not available
1-Nitro-4-((2,3,4,5-Tetrachloro-2,4-cyclopentadienyl)methyl)benzene C₁₂H₅Cl₄NO₂ Nitrobenzene + cyclopentadienyl methyl Increased polarity (nitro group); Potential for electrophilic substitution Not available
2-(3-Penten-1-yn-1-yl)furan C₉H₈O Alkyne substituent on furan Lower molecular weight (132.16 g/mol); Higher reactivity in cycloadditions Not available
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethanone C₆H₅F₃O₂ Trifluoroacetyl + dihydrofuran Reduced aromaticity; Electron-withdrawing CF₃ group alters reactivity Not available
Key Research Findings

Stability vs. Toxicity : High chlorine content increases environmental persistence and lipophilicity (XLogP3 = 4) but correlates with acute toxicity (LD₅₀ = 50 mg/kg), a trend observed in other polyhalogenated aromatics .

Reactivity in Dimerization : Analogues with α-methyl or trimethylsilyl substituents (e.g., methyl 2-(trimethylsilyl)methylfuran-3-carboxylate) exhibit distinct dimerization pathways, suggesting the target compound’s methylene bridge may limit steric hindrance in such reactions .

Table 1: Physicochemical Comparison
Property Target Compound 1,3-Cyclopentadiene Derivative Nitro-Substituted Benzene
Molecular Weight (g/mol) 281.95 629.6 330.5
Halogen Content 4 Cl atoms 8 Cl atoms 4 Cl atoms + 1 NO₂
XLogP3 4 ~7 (estimated) ~3 (estimated)
Hydrogen Bond Acceptors 1 0 2
Table 2: Toxicity and Bioactivity
Compound Toxicity (LD₅₀) Observed Effects
Target Compound 50 mg/kg Somnolence, respiratory stimulation
2-(3-Penten-1-ynyl)furan N/A No data available
Trifluoroethanone Derivative N/A No data available

Biological Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- is particularly noteworthy for its potential applications in pharmacology. This article explores the biological activity of this compound, emphasizing its cytotoxicity, antibacterial properties, and mechanisms of action.

1. Chemical Structure and Properties

The compound can be described by its unique structural features, which include a furan ring fused with a cyclopentadiene moiety. The presence of tetrachlorinated substituents enhances its reactivity and biological interactions.

2. Cytotoxic Activity

Recent studies have indicated that furan derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Research has demonstrated that furan derivatives can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins such as p53 and Bax, alongside decreased levels of the anti-apoptotic protein Bcl-2 in treated cells .
  • Case Study : A study involving a series of furan-based compounds showed that one derivative achieved an IC50 value of 0.15 µg/mL against HeLa cervical cancer cells. This suggests potent anti-cancer activity through mitochondrial modification and membrane disruption .

3. Antibacterial Activity

Furan derivatives have also been evaluated for their antibacterial properties:

  • Activity Spectrum : Compounds derived from furan have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Notably, one furan derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .
  • Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

4. Comparative Biological Activity Table

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
Furan Derivative ACytotoxicityHeLa Cells0.15 µg/mLApoptosis via mitochondrial pathway
Furan Derivative BAntibacterialE. coli64 µg/mLMembrane disruption
Furan Derivative CAntibacterialS. aureusNot specifiedMetabolic interference

5. Conclusion

The compound Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- demonstrates promising biological activities that warrant further investigation. Its ability to induce apoptosis in cancer cells and exhibit antibacterial properties highlights its potential as a lead compound for drug development.

Future research should focus on optimizing the synthesis of this compound and exploring its efficacy in vivo to fully understand its therapeutic potential. The findings thus far underscore the significance of furan derivatives in medicinal chemistry and their role in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing this compound, and how should they be applied?

  • Methodological Answer :

  • ATR Spectroscopy : Ideal for identifying functional groups (e.g., C-Cl stretches in the tetrachlorocyclopentadienyl moiety and furan ring vibrations). Reference ATR libraries for spectral matching .

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve the methylene bridge and cyclopentadienyl substituents. 35Cl^{35}Cl-NMR may assist in confirming chlorine environments .

  • Mass Spectrometry : High-resolution MS (e.g., EPA/NIH databases) can confirm molecular weight (C10_{10}Cl8_8O) and fragmentation patterns, particularly chlorine isotope clusters .

    • Data Table :
TechniquePurposeKey Peaks/Features
ATR-FTIRFunctional groups~750 cm1^{-1} (C-Cl), ~1600 cm1^{-1} (furan C=C)
1H^1H-NMRStructural elucidationδ 6.5–7.5 ppm (furan protons), δ 4–5 ppm (methylene bridge)
HRMSMolecular weightm/z 381–385 (Cl isotope pattern)

Q. How can researchers ensure compound stability during experimental handling?

  • Methodological Answer :

  • Thermal Stability : Avoid temperatures >100°C due to potential cyclopentadienyl ring dimerization (observed in related chlorinated furans) .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the conjugated diene system.
  • Inert Atmospheres : Use argon/nitrogen gloveboxes for reactions to mitigate oxidative decomposition of the methylene bridge .

Advanced Research Questions

Q. What mechanistic insights exist for the Diels-Alder reactivity of this compound?

  • Methodological Answer :

  • The tetrachlorocyclopentadienylidene group acts as an electron-deficient diene. Reactivity can be tested with electron-rich dienophiles (e.g., methyl acrylate) under thermal or microwave conditions .

  • Key Observation : Dimerization competes with intermolecular reactions. Trap intermediates with Lewis acids (e.g., BF3_3) to favor cross-adducts .

    • Data Table :
DienophileReaction ConditionsMajor ProductYield
Methyl acrylate80°C, 12hCross-adduct45%
None (self-dimerization)100°C, 24hDimer60%

Q. How do electronic effects of substituents influence its reactivity?

  • Methodological Answer :

  • The electron-withdrawing Cl groups on the cyclopentadienylidene moiety reduce electron density in the furan ring, suppressing electrophilic substitution. Computational studies (DFT) can map frontier orbitals to predict sites for nucleophilic attack .
  • Experimental Validation : Compare reaction rates with non-chlorinated analogs in SNAr or cycloaddition reactions .

Q. How to resolve contradictions in spectral data across studies?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR/ATR).
  • Artifact Identification : Check for impurities like dimerization byproducts (common in chlorinated dienes) via HPLC with UV detection at 254 nm .
  • Reference Standards : Cross-check against EPA/NIH spectral databases for chlorinated furans .

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